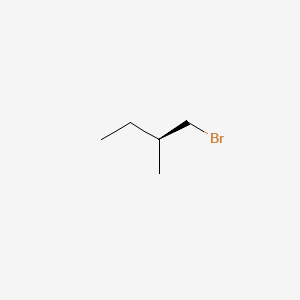

(S)-1-Bromo-2-methylbutane

Beschreibung

Significance of Chiral Bromoalkanes in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in fields like pharmaceuticals, agrochemicals, and materials science. numberanalytics.comuwindsor.cachiralpedia.com Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. chiralpedia.comnih.gov

Chiral bromoalkanes, such as (S)-1-bromo-2-methylbutane, are crucial building blocks in this endeavor. numberanalytics.com They serve as precursors for introducing specific stereocenters into a target molecule. Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of transformations while preserving the stereochemical integrity of the chiral center.

Historical Context of this compound as a Stereochemical Probe

Historically, this compound and similar chiral halides have been instrumental in elucidating the mechanisms of nucleophilic substitution reactions. The stereochemical outcome of reactions involving these compounds provides clear evidence for mechanisms such as Sₙ2, which proceeds with an inversion of configuration, and Sₙ1, which can lead to racemization. The predictable stereochemistry of its reactions has made it a reliable probe for understanding how different reaction conditions influence the stereochemical course of a transformation.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its application as a versatile intermediate in organic synthesis. Key research objectives include the development of new synthetic methodologies that utilize its chirality, its incorporation into the total synthesis of complex natural products, and the preparation of novel materials with specific optical properties. fishersci.fiscbt.com Ongoing research continues to explore its reactivity profile and expand its synthetic utility.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLZBNEPALHIO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878758 | |

| Record name | Butane, 1-bromo-2-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-00-9 | |

| Record name | (2S)-1-Bromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-bromo-2-methyl-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-bromo-2-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-bromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-METHYLBUTANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGS982PBTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Enantiomerically Pure S 1 Bromo 2 Methylbutane

Stereoselective and Stereospecific Synthesis Routes

Stereoselective and stereospecific methods are the most common approaches for producing enantiomerically pure (S)-1-bromo-2-methylbutane. iupac.org These reactions rely on the use of a chiral starting material to direct the formation of the desired stereoisomer.

Halogen Exchange Reactions from Chiral Precursors

The most direct and widely utilized methods for synthesizing this compound involve the conversion of the readily available chiral alcohol, (S)-2-methyl-1-butanol. This approach leverages the stereospecificity of nucleophilic substitution reactions to transfer the chirality from the alcohol to the resulting alkyl halide.

The reaction of (S)-2-methyl-1-butanol with phosphorus tribromide (PBr₃) is a classic and effective method for producing this compound. byjus.com This reaction proceeds through an Sₙ2 mechanism, which results in the inversion of configuration at the chiral center. byjus.commasterorganicchemistry.com However, since the chiral center is at the 2-position and the reaction occurs at the 1-position, the stereochemical integrity of the chiral center is retained.

The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. byjus.commasterorganicchemistry.com A bromide ion, displaced from the phosphorus, then acts as a nucleophile, attacking the primary carbon in an Sₙ2 fashion to yield this compound. masterorganicchemistry.com To achieve high yields and optical purity, the reaction is typically carried out under anhydrous conditions, and slow addition of PBr₃ at controlled temperatures (e.g., 0–5°C) is crucial to minimize the formation of side products like dialkylphosphites.

Optimized Reaction Parameters for PBr₃ Mediated Synthesis.

| Parameter | Value |

|---|---|

| Alcohol:PBr₃ Ratio | 1:1.1 |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

Another common method for the synthesis of this compound is the reaction of (S)-2-methyl-1-butanol with concentrated hydrobromic acid (HBr). Similar to the PBr₃ method, this reaction proceeds via an Sₙ2 displacement, which preserves the stereochemistry at the chiral center. The use of a chiral pool alcohol ensures a high enantiomeric excess (ee) of over 99%.

Key parameters for this synthesis include the use of concentrated HBr (typically 48%) and maintaining a low reaction temperature (e.g., 0°C) to suppress potential side reactions and racemization. The reaction can be accelerated by the addition of a catalyst such as zinc bromide (ZnBr₂). For industrial-scale production, continuous-flow reactors are sometimes employed to improve heat dissipation and minimize racemization, leading to high yields and excellent enantiomeric purity.

Critical Parameters for HBr Mediated Synthesis.

| Parameter | Condition |

|---|---|

| Acid Concentration | 48% HBr |

| Solvent | Dichloromethane (DCM) |

| Catalyst | ZnBr₂ (optional) |

| Temperature | 0°C |

| Reported Yield (Industrial) | 92% |

Catalytic Asymmetric Synthesis Approaches

While halogen exchange reactions from chiral precursors are prevalent, catalytic asymmetric synthesis offers an alternative pathway to enantiomerically enriched alkyl halides. sioc-journal.cnrsc.org These methods create the chiral center during the reaction itself, often using a prochiral starting material and a chiral catalyst.

Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnnih.gov In the context of synthesizing compounds like this compound, a palladium-catalyzed AAA approach has been reported. This strategy can involve the coupling of an alkene, such as 2-methylbutene, with a bromine source in the presence of a chiral palladium catalyst. The enantioselectivity is induced by the chiral ligand coordinated to the metal center. uwindsor.ca While this method can achieve high enantiomeric excess (e.g., 95% ee), its application can be limited by the cost and availability of the catalyst.

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, often offering milder reaction conditions and avoiding metal contamination in the final product. researchgate.netresearchgate.net For the synthesis of chiral bromoalkanes, chiral phosphoric acids have been used to catalyze the bromination of alkenes. For instance, the reaction of 2-methyl-1-butene (B49056) with a brominating agent like N-bromosuccinimide (NBS) in the presence of a chiral phosphoric acid can yield this compound with good enantioselectivity (e.g., 90% ee). This approach represents a greener alternative to some traditional methods.

Solvent-Free Mechanochemical Synthesis

A sustainable and efficient method for preparing enantiomerically enriched this compound involves the use of mechanochemistry, specifically through ball-milling. This solvent-free approach aligns with the principles of green chemistry by significantly reducing solvent waste and improving atom economy.

In a typical procedure, the precursor, (S)-2-methyl-1-butanol, is subjected to ball-milling with phosphorus tribromide (PBr₃). The mechanical energy supplied by the milling process facilitates the reaction, which proceeds via an Sₙ2 mechanism. This mechanism is crucial for preserving the stereochemical integrity of the chiral center, resulting in the desired (S)-enantiomer with high optical purity. Research has demonstrated that this method can achieve high yields and enantiomeric excess. The process circumvents the need for bulk organic solvents, which are typically used in traditional synthesis. researchgate.net

Table 1: Mechanochemical Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | (S)-2-Methyl-1-butanol | |

| Reagent | Phosphorus tribromide (PBr₃) | |

| Technique | Ball-milling | |

| Yield | 93% |

This solvent-free method represents a significant advancement, offering a more environmentally benign alternative to conventional solution-phase syntheses. beilstein-journals.org

Non-Stereoselective Synthesis Pathways

In contrast to stereospecific methods that yield a single enantiomer, non-stereoselective pathways produce a mixture of stereoisomers. These methods are often employed when a racemic mixture is acceptable or when subsequent resolution steps are planned. A primary example of such a pathway is the free radical halogenation of an achiral alkane precursor. ontosight.ai

Free Radical Bromination of 2-Methylbutane and Its Enantiomeric Implications

The synthesis of 1-bromo-2-methylbutane (B81432) can be achieved through the free radical bromination of 2-methylbutane. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. ontosight.ai The process begins with the homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the 2-methylbutane molecule.

The abstraction of a hydrogen atom from the second carbon of 2-methylbutane creates a new chiral center, resulting in a 2-methylbutyl radical. This radical intermediate is typically planar or rapidly inverting, meaning the subsequent attack by a bromine molecule can occur from either face with equal probability. cdnsciencepub.com Consequently, the reaction is non-stereoselective and produces a racemic mixture of (R)- and this compound.

Free-radical reactions are generally considered non-stereospecific because the intermediate radical has a low energy barrier to inversion. cdnsciencepub.com This inherent lack of stereochemical control is a key feature of this synthetic route, making it unsuitable for the direct production of enantiomerically pure this compound.

Table 2: Conditions for Free Radical Bromination of 2-Methylbutane

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2-Methylbutane | |

| Reagent | Bromine (Br₂) | ontosight.ai |

| Initiator | UV light or radical initiators | |

| Solvent | Non-polar (e.g., CCl₄) | |

| Temperature | 25–40°C |

Reactivity and Reaction Mechanisms of S 1 Bromo 2 Methylbutane

Nucleophilic Substitution Reactions (Sɴ2)

(S)-1-Bromo-2-methylbutane readily participates in bimolecular nucleophilic substitution (Sɴ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Stereochemical Inversion in Sɴ2 Processes with this compound

A hallmark of the Sɴ2 mechanism is the inversion of configuration at the stereocenter. When this compound undergoes an Sɴ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.comaskfilo.com This "backside attack" forces the other three groups on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in the wind. masterorganicchemistry.com For instance, the reaction of this compound with sodium iodide in acetone (B3395972) yields (R)-1-iodo-2-methylbutane, demonstrating a clear inversion of stereochemistry. brainly.comvaia.com However, it is crucial to note that the reaction occurs at the carbon bearing the bromine, which is not the chiral center in this specific molecule. Therefore, while the Sɴ2 mechanism inherently proceeds with inversion, the configuration of the stereocenter at C2 remains unchanged in this particular case. pdx.edu

Influence of Nucleophile Structure and Strength on Sɴ2 Kinetics

The rate of an Sɴ2 reaction is significantly influenced by the nature of the attacking nucleophile. libretexts.org Stronger nucleophiles lead to faster reaction rates. libretexts.org For this compound, common nucleophiles include hydroxide (B78521) ions, cyanide ions, and amines. The nucleophilicity of a species is generally correlated with its basicity, with stronger bases often being better nucleophiles. Negatively charged nucleophiles, such as hydroxide (OH⁻) and cyanide (CN⁻), are typically more potent than their neutral counterparts (e.g., water). libretexts.org The structure of the nucleophile also plays a role; bulkier nucleophiles may experience greater steric hindrance, potentially slowing the reaction rate.

Steric Hindrance Effects on Nucleophilic Attack at the Electrophilic Carbon

Steric hindrance is a major factor governing the rate of Sɴ2 reactions. libretexts.org The methyl group at the C2 position in this compound, adjacent to the electrophilic carbon, creates steric bulk that impedes the approach of the nucleophile. doubtnut.com This steric hindrance makes this compound less reactive in Sɴ2 reactions compared to less substituted primary alkyl halides like 1-bromopentane. pearson.com Kinetic studies have shown a noticeable decrease in the reaction rate of 1-bromo-2-methylpropane (B43306) (a similar structure) compared to 1-bromopropane (B46711) due to the adjacent methyl group. libretexts.orglibretexts.org The more crowded the transition state, the higher its energy and the slower the reaction. masterorganicchemistry.com Consequently, the order of reactivity for alkyl halides in Sɴ2 reactions is generally methyl > primary > secondary > tertiary. masterorganicchemistry.comquora.comquora.com

Table 1: Relative Reactivity of Alkyl Bromides in Sɴ2 Reactions

| Compound | Structure | Relative Rate |

| 1-Bromopentane | CH₃(CH₂)₄Br | High |

| 1-Bromo-3-methylbutane | (CH₃)₂CHCH₂CH₂Br | Moderate |

| This compound | CH₃CH₂CH(CH₃)CH₂Br | Low |

| 2-Bromo-2-methylbutane | (CH₃)₂C(Br)CH₂CH₃ | Very Low (SN2 disfavored) |

This table provides a qualitative comparison based on steric hindrance principles.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes, particularly in the presence of a strong base. These reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

Mechanistic Pathways of Elimination (E1 vs. E2)

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). numberanalytics.com

E2 Mechanism: The E2 reaction is a concerted, one-step process where the base removes a proton from a β-carbon at the same time as the leaving group departs. libretexts.orglibretexts.org This mechanism is favored by strong, non-polarizable bases (like alkoxides) and is sensitive to steric hindrance. libretexts.orgmasterorganicchemistry.com For primary alkyl halides like this compound, E2 elimination becomes a significant competing pathway with Sɴ2, especially when a strong, sterically hindered base (e.g., potassium tert-butoxide) is used. pressbooks.pub The reaction rate is dependent on the concentration of both the substrate and the base. libretexts.org

E1 Mechanism: The E1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. numberanalytics.comquora.com In a subsequent step, a weak base removes a proton from a β-carbon to form the alkene. numberanalytics.com This pathway is favored for tertiary and some secondary alkyl halides, particularly in the presence of a weak base and a polar protic solvent. numberanalytics.comnumberanalytics.com For a primary alkyl halide like this compound, the formation of a primary carbocation is highly unfavorable, making the E1 mechanism generally unlikely unless a rearrangement to a more stable secondary carbocation can occur. However, even with rearrangement, the E2 pathway with a strong base is typically more dominant for primary substrates. masterorganicchemistry.com

The competition between Sɴ2 and E2 pathways for this compound is influenced by the base/nucleophile strength and steric bulk, as well as reaction temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Condition | Favored Pathway | Rationale |

| Strong, non-bulky nucleophile (e.g., CN⁻, I⁻) in a polar aprotic solvent | Sɴ2 | Good nucleophile, primary substrate with moderate hindrance. |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Steric bulk of the base disfavors Sɴ2 attack and promotes proton abstraction. |

| Weak nucleophile/weak base (e.g., H₂O, ROH) | Slow Sɴ2/E2 | Primary substrate is generally unreactive under these conditions. E1 is highly disfavored. |

| Increased Temperature | E2 | Elimination reactions generally have a higher activation energy and are favored by heat. masterorganicchemistry.com |

Regioselectivity in Alkene Formation: Zaitsev's Rule vs. Hofmann Rule

Elimination reactions of this compound, a primary alkyl halide, can yield two constitutional isomers: the more substituted (trisubstituted) alkene, 2-methyl-2-butene (B146552), and the less substituted (disubstituted) alkene, 2-methyl-1-butene (B49056). The distribution of these products is dictated by the reaction conditions, particularly the nature of the base employed. This regioselectivity is governed by two empirical rules: Zaitsev's Rule and the Hofmann Rule. numberanalytics.comucalgary.ca

Zaitsev's Rule predicts the formation of the most stable, most highly substituted alkene as the major product. ucalgary.caorgoreview.comchemistrysteps.com This outcome is favored under thermodynamic control and is typically observed when using small, strong bases. chemistrysteps.commsu.edu For this compound, the Zaitsev product is 2-methyl-2-butene. ucla.edu The increased stability of the more substituted alkene is attributed to hyperconjugation, an electronic effect where adjacent C-H sigma bonds stabilize the double bond. orgoreview.com

The Hofmann Rule , conversely, predicts that the major product will be the less substituted, sterically most accessible alkene. ucalgary.caucla.edu This is often the case when a sterically hindered (bulky) base is used. chemistrysteps.comlibretexts.org The bulky base experiences steric hindrance when attempting to abstract the more sterically hindered internal β-hydrogen, and therefore preferentially abstracts the more accessible terminal β-hydrogen. For this compound, the Hofmann product is 2-methyl-1-butene. ucla.edututorchase.com

The choice of base is a critical determinant of the product ratio in the E2 elimination of this compound.

Small Bases (e.g., Sodium Ethoxide, CH₃CH₂ONa): These bases are small enough to access the internal β-hydrogen, leading to the thermodynamically more stable Zaitsev product, 2-methyl-2-butene, as the major isomer. ucla.edukhanacademy.org

Bulky Bases (e.g., Potassium tert-Butoxide, (CH₃)₃COK): The significant steric bulk of bases like tert-butoxide makes it difficult to approach the internal β-hydrogen. libretexts.orglibretexts.org Consequently, it preferentially removes one of the more accessible terminal β-hydrogens, resulting in the Hofmann product, 2-methyl-1-butene, as the major isomer. chemistrysteps.comucla.edu

Competition Between Substitution and Elimination Pathways

This compound, as a primary alkyl halide, is subject to a competition between nucleophilic substitution (Sɴ2) and bimolecular elimination (E2) pathways when treated with a species that can act as both a nucleophile and a base. uoanbar.edu.iqaskthenerd.com

Sɴ2 Pathway: This pathway involves a single-step mechanism where a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group. pressbooks.pub For primary halides, this reaction is generally favored with good, non-basic nucleophiles. pressbooks.pub However, the methyl group at the C2 position introduces some steric hindrance, which can slow the rate of Sɴ2 reaction compared to unbranched primary halides like 1-bromobutane. quora.com

E2 Pathway: This pathway is a concerted, single-step reaction where a base abstracts a proton from a β-carbon while the leaving group departs simultaneously, forming a double bond. pressbooks.pub E2 reactions are favored by strong bases. askthenerd.comnumberanalytics.com

The outcome of the reaction depends on a delicate balance of factors:

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, ethoxide) will produce a mixture of both Sɴ2 and E2 products. lumenlearning.com Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide) will heavily favor the E2 pathway because their bulk impedes the backside attack required for Sɴ2. pressbooks.pubmasterorganicchemistry.com Weakly basic, good nucleophiles (e.g., iodide, cyanide) will favor the Sɴ2 pathway. masterorganicchemistry.com

Steric Hindrance: The substrate, this compound, is a primary halide, which would typically favor Sɴ2. However, the branching at the adjacent carbon (C2) increases steric hindrance around the reaction center, making it more prone to elimination than a simple primary halide like 1-bromobutane. quora.commasterorganicchemistry.com

Temperature: Higher reaction temperatures generally favor elimination over substitution. uoanbar.edu.iqmasterorganicchemistry.com Elimination reactions have a higher activation energy and benefit more from increased thermal energy. masterorganicchemistry.com

Unimolecular pathways (Sɴ1 and E1) are generally not favored for primary alkyl halides like this compound because they would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comlecturio.com

Impact of Base Strength and Sterics on Elimination Outcomes

The strength and steric profile of the base are paramount in controlling the regioselectivity of the E2 elimination of this compound, determining the ratio of the Zaitsev product (2-methyl-2-butene) to the Hofmann product (2-methyl-1-butene). chemistrysteps.comlibretexts.org

Base Strength: A strong base is required to favor the E2 mechanism over substitution. numberanalytics.com Both sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are strong bases capable of promoting E2 elimination. khanacademy.org

Base Sterics: This is the deciding factor for regioselectivity.

Non-Hindered Bases: Small bases like sodium ethoxide or sodium methoxide (B1231860) can abstract a proton from either the less accessible secondary β-carbon or the more accessible primary β-carbon. Since the transition state leading to the more substituted, thermodynamically stable Zaitsev alkene is lower in energy, 2-methyl-2-butene is the major product. msu.eduucla.edu

Hindered Bases: Bulky bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are sterically impeded from accessing the internal β-hydrogen. libretexts.orgmasterorganicchemistry.com The path of least resistance is the abstraction of a proton from the sterically accessible terminal methyl group. This leads to the preferential formation of the less substituted Hofmann product, 2-methyl-1-butene. chemistrysteps.com

The following table summarizes the expected major products based on the base used:

| Base | Structure | Steric Profile | Major Elimination Product | Governing Rule |

| Sodium Ethoxide | NaOCH₂CH₃ | Non-hindered (Small) | 2-Methyl-2-butene | Zaitsev |

| Potassium tert-Butoxide | KOC(CH₃)₃ | Hindered (Bulky) | 2-Methyl-1-butene | Hofmann |

This table presents the expected outcomes based on established principles of elimination reactions.

Temperature and Solvent Polarity Effects on Sɴ2/E2 and Sɴ1/E1 Ratios

For this compound, where Sɴ2 and E2 are the primary competing pathways, temperature and solvent polarity play crucial roles in determining the product distribution.

Temperature Effects:

Sɴ2 vs. E2: Increasing the reaction temperature generally favors elimination (E2) over substitution (Sɴ2). masterorganicchemistry.com Elimination reactions typically have a slightly higher energy of activation than their competing substitution reactions. masterorganicchemistry.com According to the Arrhenius equation, a higher temperature provides more molecules with sufficient energy to overcome this higher barrier, thus increasing the rate of elimination relative to substitution. For example, in a study involving a primary alkyl halide, increasing the temperature from 50°C to 80°C in 2-propanol shifted the elimination-to-substitution ratio from 2:1 to 4:1.

Solvent Polarity Effects:

The choice of solvent can significantly influence the rates of both Sɴ2 and E2 reactions. masterorganicchemistry.comresearchgate.net

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are capable of solvating cations but not anions effectively. lecturio.commugberiagangadharmahavidyalaya.ac.in This leaves the base/nucleophile less solvated, more "naked," and therefore more reactive. Polar aprotic solvents generally increase the rate of Sɴ2 reactions. masterorganicchemistry.comlecturio.com While they also enhance the reactivity of the base for E2, the effect on Sɴ2 is often more pronounced, especially with good, weakly basic nucleophiles. masterorganicchemistry.com

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the cation and the anion (the base/nucleophile) through hydrogen bonding. lecturio.commugberiagangadharmahavidyalaya.ac.in This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy for an Sɴ2 reaction, thus slowing it down relative to reactions in polar aprotic solvents. masterorganicchemistry.com This can make the competing E2 reaction more favorable. masterorganicchemistry.com

Sɴ1/E1 Ratios:

Sɴ1 and E1 reactions are not significant for this compound under typical conditions due to the high energy of the primary carbocation that would need to form. masterorganicchemistry.com These mechanisms generally become relevant for tertiary and some secondary halides in polar protic solvents with weak, non-basic nucleophiles. pressbooks.publecturio.com Therefore, the effects of temperature and solvent on the Sɴ1/E1 ratio are not a primary consideration for this specific substrate.

Organometallic Reactions

Formation and Reactivity of Optically Active Grignard Reagents from this compound

The reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide. researchgate.net A critical aspect of this reaction is the stereochemical integrity of the chiral center.

The formation of Grignard reagents from chiral alkyl halides can sometimes lead to racemization, as the exact mechanism can involve single-electron transfer and radical intermediates which may not be configurationally stable. rsc.org However, research has shown that optically active Grignard reagents can be prepared, especially at low temperatures, and can react with retention of configuration. The enantiomeric integrity of these reagents is a key factor in their application in asymmetric synthesis. acs.org For example, this compound has been used to prepare optically active Grignard reagents for the synthesis of chiral nematic liquid crystals and in coupling reactions to produce methyl-branched pheromones with high enantiomeric excess (>95% ee).

The reactivity of the resulting (S)-2-methylbutylmagnesium bromide is characteristic of Grignard reagents. It acts as a powerful nucleophile and a strong base, readily reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. The stereochemical outcome of these subsequent reactions is of significant interest, as it determines the utility of the chiral Grignard reagent as a building block in stereoselective synthesis.

Lithium-Halogen Exchange and Organolithium Compound Generation

This compound can be converted to its corresponding organolithium compound, (S)-2-methylbutyllithium, via a lithium-halogen exchange reaction. wikipedia.org This reaction typically involves treating the alkyl halide with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu

The general reaction is: R-Br + R'-Li ⇌ R-Li + R'-Br

The equilibrium of this reaction is driven by the formation of the more stable organolithium species (where the lithium is attached to the more electronegative carbon or the carbanion is more stable). harvard.edu For primary alkyl bromides, the exchange is feasible. harvard.edu

The configurational stability of the newly formed chiral organolithium reagent is a crucial concern. rsc.org While some organolithium compounds are configurationally stable, especially at very low temperatures (e.g., -78 °C or lower), others can undergo rapid racemization. rsc.orgelectronicsandbooks.com The stability is influenced by the solvent, temperature, and the structure of the organolithium compound itself. rsc.org The stereochemical integrity of chiral organolithium reagents is vital for their use in modern asymmetric synthesis. nih.govresearchgate.net The generation of isolable derivatives, such as organostannanes, is a common method to study the stereochemical purity of these highly reactive intermediates. rsc.org Reactions involving chiral organolithium compounds can proceed with either retention or inversion of configuration depending on the reaction mechanism and the nature of the electrophile. rsc.orgnih.gov

Cross-Coupling Reactions Utilizing this compound Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by combining two different organic fragments with the aid of a metal catalyst. For a chiral substrate like this compound, a primary challenge and area of significant research is the preservation or control of the stereocenter adjacent to the reacting carbon. The utility of this compound is realized by first converting it into a more reactive organometallic derivative, which then participates in the catalytic cycle. These derivatives, primarily organomagnesium (Grignard) and organozinc reagents, serve as the nucleophilic component in a variety of named cross-coupling reactions.

The general mechanism for these processes, particularly those catalyzed by palladium or nickel, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. scispace.comresearchgate.netscispace.comwikipedia.org The catalyst (typically a Pd(0) or Ni(0) complex) first inserts into the carbon-halogen bond of an electrophilic partner (e.g., an aryl or vinyl halide). Subsequently, the organometallic derivative of this compound transfers its alkyl group to the catalyst in the transmetalation step. Finally, the two organic fragments are joined as the catalyst undergoes reductive elimination, regenerating the active catalyst and releasing the final product. scispace.comresearchgate.netscispace.com

Kumada-Type Coupling for Pheromone Synthesis

A notable application of this compound derivatives is in the stereospecific synthesis of insect pheromones. The Grignard reagent, (S)-2-methylbutylmagnesium bromide, formed from this compound, is a key intermediate in this context. In a key step for the synthesis of two stereoisomers of 4,8-dimethyldecanal (B1216375), the aggregation pheromone for the red flour beetle (Tribolium castaneum), this chiral Grignard reagent is coupled with chiral tosylates. scielo.br

This transformation is a type of Kumada coupling, which traditionally involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium. scispace.com However, in this specific synthesis, a copper salt, dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄), is used as the catalyst. scielo.br This method is effective for coupling alkyl Grignards with alkyl tosylates, a variation of the classic Kumada reaction. The reaction proceeds with high stereospecificity, meaning the configuration of the chiral centers in both the Grignard reagent and the tosylate are retained in the final product. This control is crucial for producing the biologically active isomers of the pheromone. scielo.br

The coupling reaction between the Grignard reagent of this compound and tosylates derived from (R)- and (S)-citronellol yielded the corresponding coupled hydrocarbon products in good yield. scispace.comscielo.br Subsequent ozonolysis of the terminal alkene in these products afforded the target aldehydes, (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal. scielo.br

| Reactant 1 (Grignard) | Reactant 2 (Electrophile) | Catalyst | Product (Coupled Hydrocarbon) | Yield | Reference |

| (S)-2-Methylbutylmagnesium bromide | (R)-3,7-Dimethyl-oct-6-en-1-yl tosylate | Li₂CuCl₄ | (5S,9R)-2,6,10-Trimethyl-dodec-2-ene | 77% | scielo.br, scispace.com |

| (S)-2-Methylbutylmagnesium bromide | (S)-3,7-Dimethyl-oct-6-en-1-yl tosylate | Li₂CuCl₄ | (5S,9S)-2,6,10-Trimethyl-dodec-2-ene | 77% | scielo.br, scispace.com |

Metallaphotoredox Cross-Electrophile Coupling

More contemporary cross-coupling methods have also been applied to this compound. In a modern approach, metallaphotoredox catalysis was used for the synthesis of the chiral liquid crystal dopant, CB15 (4'-[(S)-2-methylbutyl]-4-cyanobiphenyl). scielo.br This cross-electrophile coupling joins two halide-containing fragments, in this case, this compound and an aryl bromide. scielo.br The reaction successfully formed the desired C(sp³)–C(sp²) bond, furnishing the target molecule in a high yield of 84%. scielo.br This method represents a powerful tool for creating alkyl-aryl bonds directly from two commercially available bromo-compounds. scielo.br

| Reactant 1 (Alkyl Halide) | Reactant 2 (Aryl Halide) | Reaction Type | Product | Yield | Reference |

| This compound | 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile | Metallaphotoredox Cross-Electrophile Coupling | CB15 | 84% | scielo.br |

Other Potential Cross-Coupling Reactions

While specific documented examples for this compound are concentrated in the literature, the compound is a suitable precursor for other major cross-coupling reactions, such as the Negishi and Suzuki couplings.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. scispace.comwikipedia.org To utilize this compound in a Negishi reaction, it would first be converted to its corresponding organozinc derivative, (S)-2-methylbutylzinc bromide. This chiral organozinc reagent could then be coupled with various aryl or vinyl halides. scispace.com Developing successful Negishi couplings with secondary alkyl groups requires careful selection of ligands on the catalyst to promote the desired reductive elimination over competing side reactions like β-hydride elimination. nih.gov

Suzuki Coupling : The Suzuki coupling pairs an organoboron compound (like a boronic acid or ester) with an organic halide, also typically catalyzed by palladium. organic-chemistry.orglibretexts.org The (S)-2-methylbutyl fragment could be incorporated into a boronic ester and subsequently coupled with an electrophile. Like other couplings with secondary alkyl groups, the B-alkyl Suzuki reaction can be challenging, but advances in ligand and catalyst design have expanded its scope. organic-chemistry.orgnih.gov A patent has listed this compound as a potential substrate for a nickel-catalyzed Suzuki coupling, highlighting its applicability in this class of reactions.

Stereochemical and Conformational Analysis

Conformational Isomerism of (S)-1-Bromo-2-methylbutane

This compound exhibits conformational isomerism due to rotation around its single bonds. The various spatial arrangements of its atoms, known as conformers, can be visualized using Newman projections, particularly by looking down the C1-C2 bond. chegg.comyoutube.com These conformers are primarily categorized into staggered and eclipsed forms. github.io

Staggered conformations are generally more stable and lower in energy because the substituents on adjacent carbon atoms are as far apart as possible, minimizing steric hindrance. github.ioyoutube.com For this compound, there are distinct staggered conformations, including anti and gauche forms, which differ in the spatial relationship between the bromine atom and the ethyl group. chegg.com The anti conformation, where the large bromine and ethyl groups are 180° apart, is typically the most stable. youtube.com

Eclipsed conformations, on the other hand, are less stable and represent energy maxima. In these arrangements, the substituents on the C1 and C2 carbons are aligned, leading to increased torsional and steric strain. youtube.comcsus.edu The highest energy eclipsed conformation occurs when the largest groups, the bromine atom and the ethyl group, are directly aligned with each other. chegg.com

The molecule exists as a mixture of several conformations in solution. acs.orgacs.org Some studies suggest the presence of at least two stable conformers, while others indicate the possibility of up to nine different conformers. tandfonline.comresearchgate.net The relative populations of these conformers are determined by their energy differences. tandfonline.com

Computational Studies of Conformations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of this compound. acs.orgresearchgate.net Specifically, the B3LYP/6-31G* level of theory has been successfully employed to calculate the geometries and relative energies of its various conformers. acs.orgacs.org

These computational studies have identified multiple stable conformations of the molecule. acs.orgresearchgate.net For each conformer, DFT calculations can provide key data such as dihedral angles and relative energies, which are crucial for understanding their stability. acs.org The results from these calculations are instrumental in predicting the most populated conformations at a given temperature. researchgate.net

The following table summarizes the calculated relative energies and key dihedral angles for some of the identified conformers of this compound from a DFT study. acs.org

Table 1: Calculated Properties of this compound Conformers

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration and Conformational Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules like this compound in solution. acs.orgbiotools.usspark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.usbruker.com Enantiomers of a chiral molecule produce mirror-image VCD spectra. nih.gov

By comparing the experimental VCD spectrum of a compound with the spectrum predicted by quantum mechanical calculations, such as DFT, for a specific enantiomer, the absolute configuration can be unambiguously assigned. biotools.usschrodinger.com For (+)-1-Bromo-2-methylbutane, a comparison of its experimental VCD spectrum with the DFT-predicted spectrum for the (S) configuration confirmed that the (+) enantiomer indeed has the (S) absolute configuration. acs.orgacs.org

Influence of the Bromine Atom on Conformational Stability

The bromine atom in this compound significantly influences its conformational stability through a combination of steric and electronic effects. csus.eduresearchgate.net The carbon-bromine bond is polarized due to the higher electronegativity of bromine compared to carbon, creating a dipole moment. chemguide.co.uk

Steric hindrance involving the relatively large bromine atom plays a crucial role in determining the relative energies of different conformers. csus.edu Gauche interactions, where the bromine atom is in close proximity to other bulky groups, are destabilizing. csus.edu This steric repulsion is a key factor that makes the anti conformation, where the bromine and ethyl groups are far apart, generally the most stable. youtube.com

Electronic effects, such as dipole-dipole interactions and hyperconjugation, also contribute to conformational preferences. researchgate.net The polarization of the C-Br bond can lead to repulsive or attractive interactions with other polar groups in the molecule. researchgate.net While steric effects often dominate in simple haloalkanes, the interplay of these electronic factors can also have a discernible impact on the conformational equilibrium. researchgate.net The longer carbon-bromine bond length, compared to a carbon-carbon bond, can slightly reduce some steric interactions. csus.edu

Advanced Spectroscopic Characterization and Analytical Methodologies for this compound

The precise characterization of chiral molecules is paramount in various fields of chemistry, from synthetic organic chemistry to materials science. For this compound, a versatile chiral building block, a suite of advanced spectroscopic and analytical techniques are employed to confirm its structural integrity and enantiomeric purity. These methods provide detailed insights into the molecule's stereochemistry and composition.

Applications in Organic Synthesis

Role as a Chiral Building Block

This compound serves as a fundamental chiral building block in the synthesis of more complex molecules. Its ability to introduce a specific stereocenter makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

Application in Natural Product and Pharmaceutical Synthesis

The incorporation of chiral fragments is a key strategy in the total synthesis of natural products and pharmaceuticals. This compound has been utilized as a precursor in the synthesis of various bioactive compounds, including insect pheromones. For instance, it is a precursor to methyl-branched semiochemicals found in insects, which has applications in ecological studies and pest management. It also serves as an intermediate in the synthesis of chiral nematic liquid crystals and other materials with specific optical properties. fishersci.fiscbt.com

Applications of S 1 Bromo 2 Methylbutane in Complex Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of (S)-1-bromo-2-methylbutane makes it an important starting material for introducing chirality into larger, more complex molecules. Its primary utility lies in its ability to participate in nucleophilic substitution and organometallic reactions, where the stereocenter influences the stereochemical outcome of the final product.

This compound is a crucial precursor in the stereospecific synthesis of aggregation pheromones, particularly those of the Tribolium species, which are common pests of stored grain products. The synthesis of specific stereoisomers of 4,8-dimethyldecanal (B1216375), the aggregation pheromone of the red flour beetle (Tribolium castaneum), relies on the use of this chiral building block.

In these syntheses, this compound is typically converted into its corresponding Grignard reagent, (S)-(2-methylbutyl)magnesium bromide. vulcanchem.com This chiral organometallic reagent is then coupled with other chiral fragments, such as tosylates derived from (R)- or (S)-citronellol, in the presence of a copper catalyst like lithium tetrachlorocuprate(II) (Li₂CuCl₄). vulcanchem.comontosight.ai This coupling reaction establishes one of the stereocenters in the target pheromone molecule with a high degree of stereocontrol. The resulting intermediate can then be further elaborated through oxidation to yield the desired 4,8-dimethyldecanal stereoisomer. ontosight.ai The ability to selectively synthesize different stereoisomers is critical for studying their specific biological activities and for developing effective pest management strategies.

A straightforward three-step stereospecific synthesis of (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal has been described, where the key step involves the coupling of tosylates derived from (R)- and (S)-citronellol with the Grignard reagent prepared from commercially available (S)-(+)-1-bromo-2-methylbutane. nih.gov

Table 1: Key Reactions in Pheromone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Pheromone Component |

|---|---|---|---|---|

| (S)-(2-methylbutyl)magnesium bromide (from this compound) | (R)-citronellyl tosylate | Li₂CuCl₄ | (5R,9S)-5,9-Dimethylundec-1-ene | (4R, 8S)-4,8-dimethyldecanal |

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds where specific stereochemistry is crucial for biological activity. ontosight.ai Its role as a chiral building block allows for the enantioselective construction of stereocenters in drug molecules. For instance, it has been noted as a precursor for creating drug intermediates where the retention of its configuration is key for enantioselective coupling reactions, such as in the synthesis of antiviral agents. The ability to introduce the (S)-2-methylbutyl group is important for creating complex molecular architectures found in medicinally relevant compounds. nordmann.global While not typically incorporated as a final drug itself, its utility as a starting material in medicinal chemistry is significant for producing a diverse range of biologically active molecules.

The synthesis of chiral nematic liquid crystals is another significant application of this compound. nordmann.globalbiosynth.comsigmaaldrich.comthermofisher.com These materials possess unique optical properties that are dependent on their molecular chirality. By incorporating the (S)-2-methylbutyl group derived from this compound into the molecular structure of liquid crystal molecules, a helical twisting power is induced, leading to the formation of a chiral nematic (cholesteric) phase. The handedness and pitch of this helical structure are determined by the stereochemistry of the chiral dopant. The use of optically active Grignard reagents derived from this compound is a common strategy in the synthesis of these advanced materials. nordmann.globalsigmaaldrich.comthermofisher.com

This compound is employed in the synthesis of chiral functional materials, most notably chiral polythiophenes. These polymers are of interest due to their potential applications in electronics and optics, where chirality can influence their conductive and chiroptical properties.

One common strategy involves the synthesis of 3-substituted thiophene (B33073) monomers containing the chiral (S)-2-methylbutyl side chain. This is often achieved through a nickel-catalyzed cross-coupling reaction (Kumada coupling) between the Grignard reagent derived from this compound and 3-bromothiophene. The resulting chiral monomer, 3-((S)-2-methylbutyl)thiophene, can then be polymerized to yield a chiral polythiophene. The presence of the chiral side chains can force the polymer backbone to adopt a helical conformation, leading to unique material properties.

In addition to direct alkylation, this compound can be used in other derivatization strategies, such as the alkylation of potassium 3-mercaptothiophenate to introduce a chiral thioether side chain. This compound has also been used as a reactant in the preparation of chiral diazenes and in the synthesis of high-performance copolymers for solar cells.

Table 2: Synthesis of Chiral Thiophene Monomers

| Thiophene Derivative | Reagent from this compound | Catalyst | Chiral Monomer Product |

|---|---|---|---|

| 3-Bromothiophene | (S)-(2-methylbutyl)magnesium bromide | [NiCl₂(dppp)] | 3-((S)-2-methylbutyl)thiophene |

Role in Multi-Component Reactions for Chiral Compound Generation

This compound has been shown to be effective in multi-component reactions for the generation of chiral compounds. These reactions, where multiple starting materials combine in a single synthetic operation to form a complex product, benefit from the introduction of a chiral component to induce stereoselectivity. Specifically, it has been used in multi-component reactions to synthesize chiral nematic liquid crystals and optically active Grignard reagents, highlighting its utility in creating materials with specific optical properties through efficient synthetic routes.

Investigation of Enzyme Mechanisms and Metabolic Pathways

In the realm of biological research, this compound is utilized as a tool to investigate enzyme mechanisms and metabolic pathways, particularly those involving halogenated substrates. Its defined structure allows researchers to probe the active sites of enzymes and understand how they interact with and process halogenated compounds.

For example, it can serve as a substrate in enzyme-catalyzed reactions. One study demonstrated that certain halogenases are capable of effectively catalyzing reactions that involve this compound, which can lead to the production of valuable biochemicals. This illustrates its potential in the fields of biocatalysis and metabolic engineering, where understanding enzyme-substrate interactions is fundamental to designing new biocatalytic processes. Its reactivity in nucleophilic substitution reactions allows it to participate in various biochemical pathways, making it a useful probe for studying enzyme-catalyzed transformations.

Enzyme-Catalyzed Reactions Involving Halogenated Substrates

Enzymes, particularly those within the hydrolase class, have been extensively studied for their ability to catalyze reactions involving halogenated compounds. unipd.itmdpi.com Haloalkane dehalogenases (EC 3.8.1.5) are a prominent group of enzymes that facilitate the cleavage of carbon-halogen bonds in aliphatic compounds. muni.czannualreviews.org These enzymes catalyze the hydrolytic replacement of a halogen atom with a hydroxyl group, converting haloalkanes into their corresponding alcohols. muni.czresearchgate.netgoogle.com

The general mechanism for haloalkane dehalogenase activity does not require cofactors or metal ions. muni.czgoogle.com The reaction is initiated by the binding of the halogenated substrate within the enzyme's active site, which is often a hydrophobic cavity. mdpi.communi.cz A key feature of the active site is a nucleophilic residue, typically an aspartate, which attacks the carbon atom bonded to the halogen. muni.czrug.nl This attack leads to the formation of a covalent alkyl-enzyme intermediate and the cleavage of the carbon-halogen bond. muni.cz Subsequently, the intermediate is hydrolyzed by water molecules, releasing the alcohol product and regenerating the free enzyme. unipd.it

The substrate specificity of dehalogenases can vary widely, allowing them to act on a range of chlorinated, brominated, and iodinated compounds. mdpi.com A critical aspect of this catalysis, especially for synthetic applications, is its stereospecificity. muni.czresearchgate.net The enzyme's three-dimensional structure allows it to differentiate between enantiomers of a chiral substrate, often leading to the preferential conversion of one enantiomer over the other. annualreviews.orgrug.nl This enantioselectivity is the basis for the kinetic resolution of racemic haloalkanes, a powerful method for producing optically pure compounds. muni.czresearchgate.net

Biocatalytic Transformations of this compound

The principles of enzyme-catalyzed reactions on halogenated substrates are directly applicable to the biocatalytic transformation of chiral bromoalkanes like this compound. While direct studies on this compound are not extensively detailed in the provided literature, the kinetic resolution of structurally similar racemic bromoalkanes using haloalkane dehalogenases is well-documented and serves as a clear model for its potential transformations. muni.czresearchgate.net

Kinetic resolution is a process where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the unreacted substrate enriched in the other enantiomer. muni.cz Haloalkane dehalogenases have been shown to be effective biocatalysts for the kinetic resolution of a wide array of racemic brominated substrates. muni.czresearchgate.net For example, dehalogenases such as DhaA, LinB, DbjA, and DatA have been used to resolve racemic mixtures of compounds like 2-bromopentane (B28208) and various bromoesters. muni.czmuni.czresearchgate.net

The enantioselectivity of the enzyme is a crucial parameter in these resolutions, often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity, which is desirable for industrial applications. muni.cz Research has shown that certain haloalkane dehalogenases, such as DbjA from Bradyrhizobium japonicum USDA 110, exhibit notable enantioselectivity (E > 100) in the hydrolytic dehalogenation of substrates like 2-bromopentane, demonstrating the potential for large-scale synthesis of optically pure compounds. muni.cz The key to this high enantioselectivity is the enzyme's ability to perform a nucleophilic attack directly on the chiral carbon atom of the substrate. google.com

| Substrate | Enzyme | E-value | Enantiomeric Excess (ee %) | Conversion (c %) |

|---|---|---|---|---|

| Methyl 2-bromopropionate | DhaA | 1.1 | 4 | 51 |

| Ethyl 2-bromopropionate | DhaA | 1.2 | 8 | 50 |

| 2-Bromopentane | DbjA | >100 | >99 | 50 |

| 2-Bromohexane | DbjA | 32 | 94 | 50 |

| Ethyl 2-bromobutyrate | LinB | 1.4 | 15 | 50 |

Development of Optically Active Polymers and Other Specialized Reagents

This compound is a key starting material for the synthesis of optically active polymers and other specialized chiral reagents due to its defined stereochemistry. thermofisher.infishersci.fi

The development of optically active polymers is of significant interest for applications such as chiral stationary phases in chromatography. kpi.ua The chirality can be introduced into the polymer by using a chiral monomer in the polymerization process. kpi.ua this compound serves as a precursor for such monomers. For instance, it has been used in the synthesis of optically active 3-[(S)-2-methylbutylsulfanyl]thiophene. nih.gov This chiral thiophene monomer can then be polymerized, often using methods like the Grignard metathesis (GRIM) procedure, to produce regioregular, optically active polythiophenes. nih.gov The chiral side chain, originating from this compound, imparts optical activity to the final polymer. nih.gov This approach has also been noted in the synthesis of high-performance copolymers for solar cells. lookchem.com

Beyond polymers, this compound is frequently used to create other specialized, optically active reagents. A primary application is in the synthesis of chiral nematic liquid crystals. thermofisher.infishersci.fiscbt.comscientificlabs.co.uk The incorporation of the chiral (S)-2-methylbutyl group into the molecular structure of the liquid crystal is essential for inducing the desired helical superstructure responsible for their unique optical properties.

Furthermore, this compound is a valuable precursor for preparing optically active Grignard reagents. thermofisher.infishersci.fi These chiral organometallic reagents are crucial in asymmetric synthesis for creating new stereocenters with high fidelity. For example, the Grignard reagent derived from this compound has been used in lithium tetrachlorocuprate (Li₂CuCl₄) catalyzed coupling reactions with chiral sulfonates to synthesize complex molecules like the sex pheromone of Clania variegata. mdpi.com This highlights its role as a fundamental chiral building block in the stereoselective synthesis of natural products and other complex organic targets. mdpi.com

| Application Area | Specific Product/Intermediate | Role of this compound | Reference |

|---|---|---|---|

| Optically Active Polymers | Chiral Polythiophenes | Precursor for the chiral monomer (+)-3-[(S)-2-methylbutylsulfanyl]thiophene. | nih.gov |

| Specialized Reagents | Chiral Nematic Liquid Crystals | Used as a chiral starting material for synthesis. | thermofisher.infishersci.fiscbt.com |

| Asymmetric Synthesis | Optically Active Grignard Reagents | Reacts with magnesium to form a chiral Grignard reagent for coupling reactions. | thermofisher.inmdpi.com |

| Natural Product Synthesis | (4R,14S)-4,14-dimethylhexadec-1-ene | Source of the chiral Grignard reagent for stereoselective alkylation. | mdpi.com |

Future Directions and Research Gaps

Development of Novel Enantioselective Synthetic Routes

The efficient synthesis of enantiomerically pure (S)-1-Bromo-2-methylbutane is critical for its use as a chiral precursor. Current methods often rely on the bromination of (S)-2-methyl-1-butanol, a readily available chiral alcohol. This reaction, typically employing reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), proceeds through an Sɴ2 mechanism that preserves the stereochemistry of the chiral center . However, future research is directed towards more advanced and versatile enantioselective strategies.

Key research gaps and future directions include:

Catalytic Asymmetric Halogenation: A significant advancement would be the development of catalytic methods that can directly brominate an achiral precursor like 2-methylbutane at the C1 position with high enantioselectivity. This could involve transition-metal catalysis or organocatalysis. Strategies employing chiral directing groups, which temporarily attach to the substrate to guide the catalyst, represent a promising avenue snnu.edu.cn.

Chiral Anion Phase-Transfer Catalysis: This technique utilizes a chiral phosphate anion to create a chiral environment around a cationic electrophilic halogen source. This approach has been successful in the enantioselective fluorination and halocyclization of alkenes and could potentially be adapted for the asymmetric bromination of specific substrates to yield chiral bromoalkanes pnas.orgnih.govnih.gov.

Biocatalytic Routes: The use of enzymes, such as halogenases, for the selective bromination of alkanes is an emerging field. Research into discovering or engineering enzymes that can perform enantioselective terminal bromination of substrates like 2-methylbutane would offer a highly efficient and environmentally benign synthetic route.

| Synthetic Strategy | Description | Potential Advantage |

| Chiral Pool Synthesis | Utilizes (S)-2-methyl-1-butanol as a chiral starting material. | High enantiomeric purity (>99% ee) is achievable . |

| Catalytic Asymmetric Bromination | Direct enantioselective bromination of an achiral alkane using a chiral catalyst. | More atom-economical; avoids reliance on pre-existing chiral centers. |

| Chiral Anion Catalysis | Employs a chiral anion to control the stereochemical outcome of the halogenation. | Potential for high enantioselectivity in electrophilic additions pnas.orgnih.govnih.gov. |

| Biocatalysis | Uses enzymes to perform stereospecific bromination. | High selectivity under mild, environmentally friendly conditions. |

In-depth Mechanistic Studies of Competing Reaction Pathways

This compound is a primary alkyl halide, which typically favors bimolecular nucleophilic substitution (Sɴ2) and bimolecular elimination (E2) reactions. However, the presence of a methyl group on the second carbon (the β-carbon) introduces steric hindrance that can significantly influence the competition between these pathways.

Future mechanistic studies should focus on:

Quantifying Steric Effects: While it is known that β-branching slows the rate of Sɴ2 reactions, detailed kinetic studies are needed to quantify this effect for this compound with a wide range of nucleophiles. This would allow for a more precise prediction of reaction outcomes.

Solvent and Temperature Influence: A systematic investigation into how solvent polarity (protic vs. aprotic) and temperature affect the Sɴ2/E2 ratio is required. While high temperatures and strong, bulky bases are known to favor E2, a detailed reaction landscape would be invaluable for synthetic planning.

Stereoelectronic Factors in E2 Elimination: In-depth studies of the transition state of the E2 reaction are needed. Understanding the preferred dihedral angle (anti-periplanar vs. syn-periplanar) for elimination with various bases can provide insights into controlling the regioselectivity of alkene formation where applicable. It is important to note that substitution at the C1 carbon does not affect the chiral center at C2, meaning the product retains the original chirality of the backbone echemi.com.

| Reaction Pathway | Description | Key Factors for this compound |

| Sɴ2 | A one-step process where a nucleophile attacks the carbon, displacing the bromide ion with inversion of configuration (not at the chiral center). | Favored by strong, non-bulky nucleophiles and polar aprotic solvents. The rate is reduced by β-branching. |

| E2 | A one-step process where a base removes a proton from the β-carbon, leading to the formation of an alkene and elimination of the bromide. | Favored by strong, sterically hindered bases and higher temperatures. |

| Sɴ1/E1 | Two-step processes involving a carbocation intermediate. | Highly unlikely for this primary alkyl halide due to the instability of the primary carbocation. |

Exploration of New Catalytic Applications in Asymmetric Transformations

As a chiral electrophile, this compound is a valuable tool for introducing a specific stereocenter into larger molecules . Its primary utility lies in reactions where the stereochemical integrity of the (S)-2-methylbutyl group is transferred to the product .

Future research should explore its expanded role in:

Chiral Grignard Reagents: The compound is a precursor to (S)-2-methylbutylmagnesium bromide, an optically active Grignard reagent lookchem.com. While used in the synthesis of liquid crystals and pheromones, there is a significant opportunity to explore its application in asymmetric synthesis, reacting it with various electrophiles to create complex molecules with high enantioselectivity lookchem.comnih.govresearchgate.net. The configurational stability of such reagents is a key area for further study nih.gov.

Cross-Coupling Reactions: There is a growing interest in using chiral alkyl halides in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) pharmtech.comnih.gov. Developing new palladium or copper-based catalytic systems that can effectively couple this compound with various organometallic reagents without racemization would be a significant advance nih.govresearchgate.net. This would provide a direct route to α-chiral arenes and alkenes nih.gov.

Enantioconvergent Catalysis: A more ambitious goal is to use racemic 1-bromo-2-methylbutane (B81432) in reactions with a chiral catalyst to produce a single enantiomer of the product. Such stereoconvergent methods, which have been developed for other racemic alkyl halides, would enhance the utility of the racemic mixture researchgate.netwalisongo.ac.id.

Advanced Computational Modeling for Predictive Reactivity and Stereocontrol

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and stereoselectivity. For this compound, computational modeling can bridge significant knowledge gaps.

Areas for future research include:

Transition State Analysis: Using Density Functional Theory (DFT), researchers can model the transition states for the competing Sɴ2 and E2 pathways. These calculations can precisely determine the activation energies for different nucleophiles and bases, providing a theoretical basis for predicting the major reaction product under various conditions.

Machine Learning for Enantioselectivity Prediction: Recent advances in machine learning (ML) allow for the development of models that can predict the enantioselectivity of asymmetric reactions with high accuracy scite.ainih.govchinesechemsoc.org. By training ML models on experimental and DFT-computed data for reactions involving chiral alkyl halides, it may become possible to rapidly screen new catalysts and reaction conditions to optimize the synthesis of derivatives of this compound.

Modeling Non-Covalent Interactions: Computational models can elucidate the subtle non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, catalyst, and reagents that govern stereocontrol in asymmetric transformations researchgate.net. This understanding is crucial for the rational design of new, more effective chiral catalysts.

Expanding Biological and Material Science Applications

The (S)-2-methylbutyl group is a key chiral motif in various specialized materials and biologically active molecules. Expanding the applications of this compound as a precursor in these fields is a promising direction for research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing enantiomerically pure (S)-1-Bromo-2-methylbutane, and how can stereochemical integrity be maintained?

- Methodological Answer : The synthesis typically involves stereospecific alkylation or halogenation of chiral precursors. For example, (S)-2-methylbutanol can be brominated using hydrobromic acid (HBr) under controlled conditions (e.g., SN2 mechanism) to retain configuration. Alternatively, enzymatic resolution or chiral auxiliary-mediated synthesis may be employed to avoid racemization .

- Key Data : The compound’s stereocenter at C2 (S-configuration) is critical for its reactivity. Racemization risks increase at elevated temperatures (>60°C) or in polar aprotic solvents due to partial SN1-like mechanisms .

Q. What analytical techniques are most reliable for confirming the enantiomeric excess (ee) of this compound?

- Methodological Answer : Chiral gas chromatography (GC) with β-cyclodextrin-based columns or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) are standard. Polarimetry is less precise due to the compound’s moderate specific rotation ([α]₂₀^D = +15.2°) .

Q. How does the bromine atom’s position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The primary bromide (C1) in this compound favors SN2 mechanisms, while steric hindrance from the adjacent methyl group (C2) slows reactivity compared to less substituted analogs (e.g., 1-bromopentane). Kinetic studies in ethanol/water mixtures show a 30% decrease in reaction rate relative to 1-bromohexane .

Advanced Research Questions

Q. How do solvent polarity and temperature affect competing elimination (E2) and substitution (SN2) pathways in this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor SN2 by stabilizing transition states, while bulky bases (e.g., tert-butoxide) in alcohols promote E2. Thermodynamic studies in 2-propanol show a 2:1 ratio of elimination to substitution at 50°C, increasing to 4:1 at 80°C .

- Data Contradiction : Some studies report unexpected retention of configuration in SN2 reactions under high-pressure conditions, suggesting steric effects may override solvent polarity .

Q. What role does this compound play in the stereoselective synthesis of methyl-branched pheromones?

- Methodological Answer : The compound serves as a chiral building block for synthesizing semiochemicals like supellapyrone. For example, coupling with Grignard reagents (e.g., MeMgBr) yields (S)-2-methylbutane derivatives with >95% ee, critical for bioactivity studies in arthropods .

- Experimental Design : Use inert atmospheres (N₂/Ar) to prevent bromide oxidation. Monitor reaction progress via TLC (Rf = 0.6 in hexane/ethyl acetate 9:1) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates transition state energies for Suzuki-Miyaura couplings. Results indicate that Pd(PPh₃)₄ catalysts favor C1-Br bond activation over C2-H bonds, with a ΔG‡ of 28.5 kcal/mol .

Data Contradiction Analysis

Q. Discrepancies in reported thermodynamic properties of this compound: How to resolve conflicting solubility and enthalpy data?

- Analysis : Variations in solubility (e.g., 1.18 g/mL in hexane vs. 1.22 g/mL in toluene) may arise from impurities or measurement techniques (e.g., pycnometry vs. densitometry). Calorimetric studies in mono-alcohols (e.g., methanol) show ΔHsol = -12.3 kJ/mol, but conflicting values (-10.8 kJ/mol) suggest solvent batch variability or trace water content .

- Resolution : Standardize solvent drying (molecular sieves) and validate purity via GC-MS (>99%) before replication .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.